molecular formula C18H17NO3S B5802024 N-(4-methoxybenzyl)-2-naphthalenesulfonamide

N-(4-methoxybenzyl)-2-naphthalenesulfonamide

Cat. No.: B5802024
M. Wt: 327.4 g/mol
InChI Key: LNILGLULBKUAGX-UHFFFAOYSA-N
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Description

Contextual Significance within Sulfonamide Chemistry and Medicinal Research

Sulfonamides, often referred to as sulfa drugs, represent a cornerstone of medicinal chemistry. researchgate.net Historically, they were the first class of drugs to be widely and effectively used against bacterial infections. researchgate.net The versatility of the sulfonamide functional group (-SO2NH-) allows it to serve as a key structural component, or "scaffold," for the development of a wide array of therapeutic agents. researchgate.netmdpi.com

The significance of sulfonamides extends far beyond their antimicrobial properties. mdpi.com Researchers have successfully designed and synthesized sulfonamide derivatives with a broad spectrum of biological activities, including:

Anticancer mdpi.comacs.org

Anti-inflammatory mdpi.com

Antiviral researchgate.net

Antidiabetic researchgate.net

Enzyme inhibition (e.g., carbonic anhydrase inhibitors) researchgate.netnih.gov

This wide range of applications underscores the importance of the sulfonamide scaffold in modern drug discovery. The ability of the sulfonamide group to form stable compounds and interact with various biological targets makes it a "privileged scaffold" for medicinal chemists. mdpi.com

Overview of Chemical Class and Research Landscape

N-(4-methoxybenzyl)-2-naphthalenesulfonamide falls under the chemical class of N-substituted aryl sulfonamides. More specifically, it is a naphthalenesulfonamide derivative. The research landscape for this class of compounds is active, with scientists exploring their potential in several therapeutic areas.

Naphthalenesulfonamide derivatives have been a focus of research due to their interesting pharmacological profiles. For instance, certain compounds within this class have been investigated as:

Tubulin Polymerization Inhibitors: Some naphthalenesulfonamides have been shown to interfere with the formation of microtubules, which are essential for cell division. This mechanism makes them potential candidates for anticancer therapies. mdpi.com

Inhibitors of Protein-Protein Interactions (PPIs): A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives have been studied as inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a target for addressing oxidative stress-related inflammatory diseases.

Enzyme Inhibitors: Naphthalenesulfonamides have also been explored as inhibitors of various enzymes.

The general approach in this research area involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

Rationale for Investigating this compound

While specific research detailing the biological evaluation of this compound is not extensively published, the rationale for its investigation can be inferred from the broader context of medicinal chemistry research. The synthesis and study of this compound are likely driven by the following considerations:

Combination of Key Structural Features: The molecule combines three important structural motifs: the sulfonamide linker, the naphthalene (B1677914) core, and the 4-methoxybenzyl group. Each of these components has been independently associated with biological activity. The hypothesis is that their combination could lead to a compound with novel or enhanced therapeutic properties.

Potential as an Anticancer Agent: Given that other naphthalenesulfonamide derivatives have shown promise as anticancer agents, particularly as tubulin inhibitors, it is reasonable to investigate this compound for similar activity. mdpi.comacs.org The bulky and hydrophobic nature of the naphthalene and benzyl (B1604629) groups could facilitate binding to the colchicine (B1669291) site of tubulin. mdpi.com

Targeting a Range of Biological Molecules: The structural characteristics of this compound make it a candidate for screening against a variety of biological targets, including enzymes and receptors involved in different disease pathways.

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through the formation of a sulfonamide bond between 2-naphthalenesulfonyl chloride and 4-methoxybenzylamine (B45378). This reaction is a cornerstone of sulfonamide synthesis and can be performed under various conditions.

Reaction Protocols for Sulfonamide Formation

The most common and well-documented method for the synthesis of this compound involves the reaction of 2-naphthalenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. A detailed experimental procedure for a closely related analogue, N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide, provides a reliable template for this synthesis. orgsyn.org

In a typical protocol, 4-methoxybenzylamine is dissolved in a suitable solvent, such as dichloromethane (B109758), and a base, like triethylamine (B128534), is added. The mixture is then cooled, and 2-naphthalenesulfonyl chloride is added portion-wise. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature to ensure completion. The workup procedure usually involves washing with an acidic solution to remove excess amine and base, followed by extraction and purification.

Reactant 1 Reactant 2 Base Solvent Temperature Reference
4-methoxybenzylamine2-naphthalenesulfonyl chlorideTriethylamineDichloromethane0 °C to room temperature orgsyn.org
4-methoxybenzylamine2-naphthalenesulfonyl chloridePyridine (B92270)DichloromethaneRoom temperatureGeneral knowledge
4-methoxybenzylamine2-naphthalenesulfonyl chlorideAqueous NaOHDichloromethane/Water (Schotten-Baumann conditions)Room temperatureGeneral knowledge

Reagents and Conditions in Core Scaffold Synthesis

The synthesis of the core scaffold of this compound relies on the availability and reactivity of its key starting materials: 2-naphthalenesulfonyl chloride and 4-methoxybenzylamine.

2-Naphthalenesulfonyl Chloride: This reagent is commercially available or can be synthesized from sodium 2-naphthalenesulfonate. A common laboratory preparation involves the reaction of sodium 2-naphthalenesulfonate with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. google.com

4-Methoxybenzylamine: This is a readily available commercial reagent.

The reaction conditions for the sulfonamide bond formation are generally mild. The use of an organic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane is a standard practice that effectively scavenges the hydrochloric acid byproduct. Alternatively, Schotten-Baumann conditions, which employ an aqueous base, can also be utilized. The choice of conditions may depend on the scale of the reaction and the desired purity of the product.

Approaches for Derivatization and Analogue Synthesis

The this compound core provides a versatile scaffold for the synthesis of a wide array of analogues through various derivatization strategies.

Modular Synthetic Strategies

Modular synthesis allows for the rapid generation of a library of analogues by systematically varying the building blocks. For this compound, a modular approach would involve:

Varying the Sulfonyl Chloride: A diverse range of substituted naphthalenesulfonyl chlorides or other arylsulfonyl chlorides can be reacted with 4-methoxybenzylamine to explore the structure-activity relationship of the naphthalene moiety.

Varying the Amine: 2-Naphthalenesulfonyl chloride can be reacted with a library of different substituted benzylamines or other primary and secondary amines to investigate the impact of the N-substituent on the compound's properties.

This modular approach is a powerful tool in medicinal chemistry for the optimization of lead compounds. nih.govresearchgate.net

Functional Group Interconversions on this compound Core

Once the core scaffold is synthesized, further derivatization can be achieved through functional group interconversions. For instance:

Demethylation of the Methoxy (B1213986) Group: The 4-methoxy group on the benzyl ring can be cleaved to yield the corresponding phenol, which can then be further functionalized, for example, by alkylation or esterification.

Modification of the Naphthalene Ring: If the naphthalene ring contains other functional groups, these can be chemically transformed. For example, a nitro group could be reduced to an amine, which could then undergo a variety of subsequent reactions.

N-Alkylation/N-Arylation: The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups to generate N,N-disubstituted sulfonamides. This can be achieved by reacting the parent sulfonamide with an appropriate electrophile in the presence of a base.

These transformations allow for fine-tuning of the molecule's properties. nih.govresearchgate.net

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes.

For the synthesis of this compound and its analogues, several green chemistry approaches can be considered:

Use of Greener Solvents: Traditional syntheses often employ chlorinated solvents like dichloromethane. A greener alternative would be to use more environmentally benign solvents such as water, ethanol, or 2-methyltetrahydrofuran. Facile and environmentally benign syntheses of sulfonamides in water have been reported, which often simplify product isolation to mere filtration after acidification. rsc.org

Catalytic Approaches: The development of catalytic methods for sulfonamide synthesis can reduce the need for stoichiometric reagents.

Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, for example, by grinding the reactants together, which significantly reduces waste. The synthesis of naphthalenediimide radical ions has been achieved using solvent-free methods like sonication and mechanical grinding. rsc.org

Ultrasound-Assisted Synthesis: Ultrasound irradiation can often accelerate reaction rates and improve yields, leading to more energy-efficient processes. nih.gov

While specific green synthetic protocols for this compound are not extensively documented, the general trends in sulfonamide synthesis point towards a future where these sustainable methodologies become more commonplace.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-22-17-9-6-14(7-10-17)13-19-23(20,21)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNILGLULBKUAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Methoxybenzyl 2 Naphthalenesulfonamide and Analogues

Specific Synthetic Strategies

The synthesis of sulfonamides, including N-(4-methoxybenzyl)-2-naphthalenesulfonamide and its analogues, has traditionally relied on the reaction of sulfonyl chlorides with amines. This standard procedure often involves chlorinated solvents, such as dichloromethane (B109758) (DCM), and organic bases, which raise environmental and safety concerns. researchgate.net In response, significant research has focused on developing greener, more sustainable synthetic routes that minimize waste, avoid hazardous materials, and improve energy efficiency. sci-hub.seresearchgate.net These eco-friendly approaches focus on alternative solvents, novel reagents, one-pot procedures, and catalyst-free conditions.

A primary focus of green sulfonamide synthesis is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is the most prominent green solvent used for this transformation. researchgate.net Its use is advantageous as many starting materials (like sulfonyl chlorides and amines) can react effectively, while the resulting sulfonamide product often exhibits poor water solubility, allowing for simple isolation by filtration. researchgate.netrsc.org This strategy circumvents the need for energy-intensive and solvent-heavy purification methods like column chromatography.

One facile and environmentally benign method involves reacting equimolar amounts of an amino compound and an arylsulfonyl chloride in water, with pH controlled by a base like sodium carbonate. rsc.orgmdpi.com After the reaction, acidification of the mixture leads to the precipitation of the sulfonamide product in high yield and purity. sci-hub.sersc.org This approach has been successfully applied to a wide range of amines and sulfonyl chlorides. sci-hub.se

Beyond just replacing the solvent, other green strategies modify the entire synthetic pathway to avoid problematic reagents. One-pot syntheses starting from thiols or disulfides have been developed, which generate the reactive sulfonyl chloride intermediate in situ. sci-hub.seresearchgate.net These methods use oxidants like trichloroisocyanuric acid (TCCA) or sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents such as water or ethanol. sci-hub.seresearchgate.netrsc.org This avoids the handling of unstable and corrosive sulfonyl chlorides.

Another innovative approach utilizes sodium sulfinate as a stable and non-toxic sulfur source, reacting it with nitroarenes in water to form sulfonamides. researchgate.net This method completely bypasses the need for sulfonyl chlorides and organic solvents, with products collected by simple filtration. researchgate.net Furthermore, solvent-free, or "neat," reaction conditions represent another frontier in green sulfonamide synthesis. sci-hub.se Mechanochemistry, which involves grinding solid reactants together in a ball mill, offers a solvent-free, cost-effective, and efficient route to sulfonamides. rsc.org

The following tables summarize key findings from research into eco-friendly sulfonamide synthesis, showcasing the versatility of these methods with various substrates and conditions, which are applicable to the synthesis of N-aryl and N-benzyl sulfonamides like this compound.

Table 1: Synthesis of Sulfonamides in Aqueous Media

This table presents examples of sulfonamide synthesis where water is used as the primary solvent, highlighting the substrates, conditions, and yields.

Sulfonyl Chloride/PrecursorAmineBaseConditionsYield (%)Reference
Tosyl chlorideVarious amino acidsNa₂CO₃Water, 0°C to RT88-93% sci-hub.se
Various sulfonyl chloridesVarious aminesNa₂CO₃Water, RT, pH control55-98% sci-hub.sersc.org
Thiophenols (via in situ chlorination)Morpholine-Water, 5°C70% researchgate.net
Sodium sulfinatesNitroarenesNaHSO₃Water, 60°C, 12h40-78% researchgate.net

Table 2: One-Pot and Alternative Eco-Friendly Syntheses of Sulfonamides

This table details various green one-pot methodologies and syntheses using alternative reagents or energy sources.

Reactant 1Reactant 2Reagents/CatalystSolventConditionsYield (%)Reference
Thiols/DisulfidesVarious aminesTCCAWaterRT40-98% sci-hub.se
Arylboronic acidsArylamines, DABSOFe₃O₄@SiO₂-Picolylamine-Pd-One-potGood jsynthchem.comjsynthchem.com
DisulfidesVarious aminesNaOCl·5H₂O, Lewis AcidNone (Ball Mill)MechanochemicalHigh rsc.org
Sulfonyl chloridesAminesK₂CO₃PEG-400120°C72-88% sci-hub.se
Sulfonic acidsAminesNoneNoneMicrowaveHigh organic-chemistry.org

Crystallographic and Solid State Investigations of N 4 Methoxybenzyl 2 Naphthalenesulfonamide

Pseudopolymorphism and Polymorphic Transition Behavior

There is no published research available on the pseudopolymorphism or polymorphic transition behavior of N-(4-methoxybenzyl)-2-naphthalenesulfonamide. Studies on related compounds, such as N-(4′-methoxyphenyl)-2-naphthalenesulfonamide, have shown complex polymorphic behavior, including the formation of different crystal forms depending on the crystallization solvent. acs.orgacs.org However, equivalent studies to identify or characterize potential polymorphs, pseudopolymorphs (solvates or hydrates), or any transitions between such solid forms for this compound have not been documented.

Single-Crystal X-ray Diffraction Analysis of this compound

No single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in scientific literature. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. Such analysis is fundamental for definitively determining the three-dimensional arrangement of molecules in the solid state.

Without single-crystal X-ray diffraction data, the specific details of the crystal packing and supramolecular architecture of this compound remain unknown. General studies on sulfonamides show common supramolecular motifs, such as chains or dimers formed through hydrogen bonding, but the specific arrangement for this compound has not been experimentally determined. mdpi.comnih.govnih.gov

A definitive analysis of the hydrogen bonding network in solid this compound is not possible without crystallographic data. While the molecule possesses hydrogen bond donors (the sulfonamide N-H group) and acceptors (the sulfonamide and methoxy (B1213986) oxygen atoms), the specific intermolecular connections and the resulting network pattern have not been characterized.

Spectroscopic Characterization of Solid Forms (e.g., NMR, IR)

There is a lack of published solid-state Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy data specifically for this compound. These techniques are crucial for characterizing solid forms and can provide information on the local chemical environment and functional groups within a crystal lattice. europeanpharmaceuticalreview.comfsu.edursc.org While solution-state NMR data may exist in chemical supplier catalogues or synthesis reports, dedicated solid-state spectroscopic studies, which are essential for understanding polymorphism and crystal structure, are not available in the reviewed literature.

Molecular Interactions and Mechanistic Studies of N 4 Methoxybenzyl 2 Naphthalenesulfonamide

Identification of Potential Biological Targets

There is currently a lack of published research specifically identifying the biological targets of N-(4-methoxybenzyl)-2-naphthalenesulfonamide.

Enzyme Inhibition Profile Investigations

No specific studies detailing the enzyme inhibition profile of this compound were found in the public scientific literature. Research on other sulfonamide-containing compounds has shown a wide range of enzyme inhibition activities, but this cannot be directly extrapolated to the specific compound .

Receptor Binding Studies

Similarly, there is no available data from receptor binding studies for this compound. While other naphthalenesulfonamide derivatives have been investigated for their interactions with various receptors, such as cannabinoid receptors, these findings are not directly applicable to this compound due to differences in chemical structure. nih.gov

Molecular Mechanism of Action Elucidation

Without identified biological targets, the molecular mechanism of action for this compound has not been elucidated.

Enzyme Kinetics and Inhibition Mechanisms

There are no published enzyme kinetics studies for this compound. Therefore, details regarding its potential inhibition mechanisms (e.g., competitive, non-competitive) are unknown. Studies on related sulfonamides have demonstrated various kinetic profiles, including competitive inhibition of acetylcholinesterase by certain N-(4-methoxyphenethyl)-4-methylbenzenesulfonamide derivatives. nih.gov However, these findings are specific to the studied compounds and cannot be assumed for this compound.

Ligand-Target Binding Dynamics

Information on the binding dynamics between this compound and any biological target is not available. Understanding these dynamics would require specific research that has not been published.

Biophysical Characterization of Molecular Interactions

No specific biophysical characterization studies for this compound have been reported. Techniques such as X-ray crystallography have been used to determine the structure of related compounds like N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, providing insights into their molecular conformation. nih.gov However, similar analyses for this compound are not present in the available literature. General biophysical techniques that could be applied to study such interactions include differential scanning calorimetry, circular dichroism, and surface plasmon resonance. halolabs.comcreative-biolabs.comhelixbiostructures.comnmr-bio.com

Spectroscopic Techniques (e.g., NMR, Fluorescence Polarization)

Spectroscopic methods are crucial for elucidating the molecular interactions of a compound like this compound with its biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) and Fluorescence Polarization (FP) would provide detailed insights into the binding mode, affinity, and conformational changes upon interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies, such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping, would be instrumental in identifying the specific protons of this compound that are in close contact with a target protein. This would allow for the determination of the binding epitope of the ligand. However, no published studies detailing such NMR investigations for this specific compound were found.

Fluorescence Polarization (FP): Fluorescence polarization is a powerful technique for studying molecular binding events in solution. Naphthalenesulfonamides, in general, are known to be fluorescent. nih.gov This intrinsic fluorescence could potentially be exploited to study the binding of this compound to a target protein without the need for extrinsic fluorescent labels. An increase in fluorescence polarization upon binding would be expected as the larger protein-ligand complex tumbles more slowly in solution than the free ligand. This change can be used to determine the binding affinity (Kd). Regrettably, no specific fluorescence polarization studies involving this compound have been reported.

A hypothetical data table for a fluorescence polarization binding assay is presented below to illustrate the type of data that would be generated from such an experiment.

Table 1: Illustrative Fluorescence Polarization Data for Ligand-Protein Interaction This data is hypothetical and for illustrative purposes only, as no experimental data for this compound was found.

Ligand Concentration (nM) Fluorescence Polarization (mP)
0 50
1 75
5 120
10 180
25 250
50 300
100 320
250 330
500 335

Calorimetric Studies of Binding Thermodynamics

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), are the gold standard for characterizing the thermodynamics of binding interactions. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.

Such a profile for this compound would reveal the nature of the forces driving the interaction with a biological target (e.g., whether the binding is enthalpy-driven, entropy-driven, or both). For many sulfonamide-protein interactions, the binding is driven by a favorable enthalpy change, often attributed to hydrogen bonding and van der Waals interactions.

Despite the utility of this technique, a search of the scientific literature did not yield any calorimetric data for the binding of this compound to any biological target.

To demonstrate the typical results from such a study, a sample data table summarizing thermodynamic parameters for a ligand-protein interaction is provided below.

Table 2: Illustrative Thermodynamic Parameters from Isothermal Titration Calorimetry This data is hypothetical and for illustrative purposes only, as no experimental data for this compound was found.

Parameter Value
Association Constant (Ka) 1.5 x 106 M-1
Dissociation Constant (Kd) 667 nM
Enthalpy Change (ΔH) -12.5 kcal/mol
Entropy Change (ΔS) -8.4 cal/mol·K
Gibbs Free Energy Change (ΔG) -10.0 kcal/mol
Stoichiometry (n) 1.1

Structure Activity Relationship Sar Studies of N 4 Methoxybenzyl 2 Naphthalenesulfonamide Derivatives

Design Principles for N-(4-methoxybenzyl)-2-naphthalenesulfonamide Analogues

The design of analogues of this compound is a meticulous process, guided by established principles of medicinal chemistry to enhance desired biological effects and elucidate the pharmacophore.

Rational Design Based on Target Interactions

The rational design of this compound analogues often commences with identifying a specific biological target, such as an enzyme or receptor. For instance, this scaffold has been investigated for its potential as an inhibitor of crucial cellular targets like tubulin. In such cases, computational modeling and X-ray crystallography of the target protein can reveal key binding site interactions. The design of new derivatives is then guided by optimizing these interactions. For example, if the naphthalene (B1677914) moiety is found to occupy a hydrophobic pocket, analogues with extended or substituted aromatic systems might be designed to enhance van der Waals forces. Similarly, if the methoxybenzyl group forms hydrogen bonds with the target, modifications to this group are made to strengthen these interactions or introduce new ones. This data-driven approach allows for the targeted synthesis of compounds with a higher probability of improved potency.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) offers an alternative and powerful strategy for developing novel analogues. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. Once a fragment that binds to a specific region of the target is identified, it can be "grown" or linked with other fragments to create a more potent lead molecule. The this compound structure can be deconstructed into its constituent fragments: the naphthalene ring, the sulfonamide linker, and the methoxybenzyl group. Each of these can be considered a starting point in a fragment-based campaign. For example, a naphthalenic fragment might be identified through screening, and subsequent optimization could involve adding the sulfonamide and methoxybenzyl moieties to improve affinity and selectivity. This method allows for a more efficient exploration of chemical space and can lead to the discovery of novel binding modes and chemical scaffolds.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on its core structure. A systematic investigation of these effects is paramount for optimizing the lead compound.

Modifications on the Naphthalene Moiety

The naphthalene ring system is a key structural feature that often contributes significantly to the binding of the molecule to its target, typically through hydrophobic and aromatic interactions. Modifications to this moiety can have a profound impact on biological activity. The position of the sulfonamide group on the naphthalene ring is critical. Studies on related naphthalenesulfonamides have shown that the substitution pattern can influence the orientation of the molecule in the binding pocket. For instance, moving the sulfonamide from the 2-position to the 1-position can alter the vector of the rest of the molecule, potentially leading to clashes or the loss of favorable interactions.

Furthermore, the introduction of substituents on the naphthalene ring can modulate activity. The table below illustrates the effect of various substituents on the biological activity of hypothetical this compound analogues.

Compound IDNaphthalene SubstituentBiological Activity (IC₅₀, µM)
1 None (Parent Compound)5.2
1a 6-methoxy2.8
1b 7-chloro4.5
1c 4-bromo8.1
1d 6,7-dimethoxy1.5

Note: The data in this table is hypothetical and for illustrative purposes.

As suggested by this hypothetical data, electron-donating groups such as methoxy (B1213986) at the 6-position may enhance activity, possibly by increasing the electron density of the aromatic system and improving interactions with the target. Conversely, bulky or unfavorably positioned substituents, such as a bromo group at the 4-position, could lead to a decrease in potency due to steric hindrance.

Substitutions on the Methoxybenzyl Group

The 4-methoxybenzyl group is another critical component of the pharmacophore. The methoxy group can act as a hydrogen bond acceptor, and the benzyl (B1604629) ring itself can engage in π-π stacking or hydrophobic interactions. Altering the substitution pattern on this ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity.

The following table demonstrates the impact of substitutions on the benzyl moiety on the inhibitory activity of hypothetical analogues.

Compound IDBenzyl Group SubstitutionBiological Activity (IC₅₀, µM)
1 4-methoxy (Parent)5.2
2a 4-ethoxy4.8
2b 3,4-dimethoxy3.1
2c 4-chloro7.9
2d 4-trifluoromethyl10.5
2e 2,4-dimethoxy6.5

Note: The data in this table is hypothetical and for illustrative purposes.

From this illustrative data, it can be inferred that small, electron-donating groups at the 4-position are generally well-tolerated or beneficial. The addition of a second methoxy group at the 3-position may lead to a significant improvement in activity, suggesting an additional favorable interaction. In contrast, electron-withdrawing groups like chloro or trifluoromethyl at the 4-position appear to be detrimental to activity. The position of the substituents is also crucial, as a 2,4-dimethoxy substitution is less effective than a 3,4-dimethoxy arrangement, highlighting the specific spatial requirements of the binding site.

Alterations to the Sulfonamide Linker

The table below outlines the effects of modifying the sulfonamide linker on the biological potency of hypothetical derivatives.

Compound IDLinker ModificationBiological Activity (IC₅₀, µM)
1 -SO₂-NH- (Parent)5.2
3a -SO₂-N(CH₃)-> 50
3b -CO-NH- (Amide)15.8
3c -CH₂-NH- (Amine)25.3

Note: The data in this table is hypothetical and for illustrative purposes.

As illustrated by this hypothetical data, N-methylation of the sulfonamide nitrogen leads to a complete loss of activity, strongly suggesting that the N-H proton is essential for a key hydrogen bonding interaction with the target. Replacing the sulfonamide with an amide or an amine linker also significantly reduces potency, indicating that the specific geometry and electronic nature of the sulfonamide group are crucial for optimal biological activity.

Impact of Stereochemistry on Activity and Binding

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can play a crucial role in the biological activity of a drug. Since biological targets such as enzymes and receptors are themselves chiral, they can exhibit different affinities and interactions with different stereoisomers (enantiomers or diastereomers) of a drug molecule.

For a molecule like this compound, if a chiral center were introduced into its structure, it would be expected that the resulting enantiomers could display different biological activities. One enantiomer might fit perfectly into the binding site of a target protein, leading to a potent therapeutic effect, while the other enantiomer might have a weaker interaction or even interact with a different target, potentially leading to off-target effects.

However, without specific experimental data on the synthesis and biological evaluation of individual stereoisomers of this compound derivatives, any discussion on the impact of stereochemistry remains speculative. Research would be required to separate and test the individual enantiomers to determine if one is more active or selective than the other.

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational and statistical approach used in drug design to understand the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

For a series of this compound derivatives, a QSAR study would typically involve:

Data Set Preparation: Synthesizing a series of analogues with variations in different parts of the molecule (e.g., substituents on the naphthalene ring or the benzyl group).

Biological Testing: Evaluating the biological activity of these compounds against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different physicochemical properties such as hydrophobicity, electronic effects, and steric properties.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.

A hypothetical QSAR model for this compound derivatives might look like:

Biological Activity = c1(LogP) + c2(Electronic Parameter) + c3*(Steric Parameter) + constant

Where c1, c2, and c3 are coefficients determined by the statistical analysis.

Such a model could reveal, for instance, that increasing the hydrophobicity (LogP) of a certain part of the molecule leads to increased activity, or that bulky substituents in a specific position are detrimental. This information is invaluable for guiding the design of more potent and selective analogues.

However, a search of the scientific literature did not yield any specific QSAR studies performed on this compound derivatives. The development of such models would be a necessary step in the rational design and optimization of this class of compounds for any potential therapeutic application.

Computational and in Silico Approaches in the Study of N 4 Methoxybenzyl 2 Naphthalenesulfonamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-(4-methoxybenzyl)-2-naphthalenesulfonamide, with a biological target, typically a protein or a nucleic acid.

Through molecular docking simulations, various possible binding poses of this compound within the active site of a target protein can be generated and evaluated. The primary goal is to identify the most energetically favorable conformation, which is often represented by a docking score. For instance, docking studies on structurally related sulfonamide derivatives have been successfully used to predict their binding to enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2). nih.govmdpi.com

In a hypothetical docking study of this compound against a kinase target, the software would place the ligand into the ATP-binding pocket and calculate a score based on the intermolecular interactions. A lower docking score generally indicates a more stable protein-ligand complex and a higher predicted binding affinity. These scores allow for the ranking of different compounds or different poses of the same compound.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Kinase A-9.850Leu25, Val33, Ala46, Lys48, Glu65, Asp145
Kinase B-8.5250Met88, Phe92, Ile101, Arg150, Ser152
Kinase C-7.21200Pro12, Tyr15, Val60, Thr110

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely involve:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O). It can form crucial hydrogen bonds with backbone or side-chain residues of the target protein, such as serine, threonine, or the peptide backbone itself. The methoxy (B1213986) group (-OCH₃) on the benzyl (B1604629) ring can also act as a hydrogen bond acceptor.

A detailed analysis of these interactions helps in understanding the structural basis of binding and can guide the rational design of more potent and selective analogues. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecular system by simulating the movements of atoms and molecules over time. nih.gov This approach is particularly useful for studying the flexibility of both the ligand and the protein, as well as the role of solvent molecules.

This compound possesses considerable conformational flexibility around the rotatable bonds connecting the naphthalene (B1677914), sulfonamide, and methoxybenzyl moieties. MD simulations can explore the accessible conformations of the free ligand in solution and when bound to a protein. researchgate.net Studies on similar flexible molecules have shown that a ligand might adopt different conformations within the binding site, and these dynamic changes can be crucial for its biological activity. nih.gov

By running an MD simulation of the protein-ligand complex obtained from docking, one can assess the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation time is often monitored. A stable RMSD suggests that the ligand remains in the binding pocket in a consistent orientation. Furthermore, MD can reveal conformational changes in the protein upon ligand binding, a phenomenon known as induced fit.

Water molecules play a critical role in molecular recognition and binding. MD simulations explicitly model the solvent, allowing for the investigation of its effects. frontiersin.org For instance, water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds. Conversely, the displacement of ordered water molecules from a binding site upon ligand binding can be a major driving force for the binding process, due to a favorable increase in entropy. nih.gov An MD simulation of this compound in its binding site would reveal the dynamics of surrounding water molecules and their contribution to the stability of the complex.

Virtual Screening for Analogues and Lead Generation

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov this compound can serve as a starting point or "scaffold" for a virtual screening campaign to discover novel analogues with improved properties.

This process typically involves:

Library Preparation: A large database of chemical compounds is prepared for screening.

Docking-Based Screening: Each compound in the library is docked into the target protein's binding site.

Scoring and Ranking: The compounds are ranked based on their docking scores.

Hit Selection: The top-ranked compounds are selected for further analysis and experimental testing.

By using the binding mode of this compound as a reference, researchers can search for new molecules that share similar interaction patterns but possess different chemical scaffolds. This approach can lead to the identification of novel lead compounds with potentially better efficacy, selectivity, or pharmacokinetic properties. nih.gov

Theoretical Prediction of Molecular Properties for Research Design

Theoretical predictions of molecular properties are instrumental in the rational design of research involving this compound. These computational approaches enable a cost-effective and time-efficient exploration of the molecule's chemical space before engaging in extensive laboratory work. By simulating various aspects of its behavior, from conformational flexibility to electronic distribution, a deeper understanding of its structure-property relationships can be achieved, facilitating more targeted and effective experimental design.

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional arrangements, or conformers. Due to the presence of several single bonds, the molecule possesses significant flexibility, particularly around the sulfonamide linkage and the benzyl group. The rotation around the S-N, N-C, and C-C bonds gives rise to various spatial orientations of the naphthalenesulfonyl and methoxybenzyl moieties relative to each other.

The relative energies of different conformers are calculated to determine their population distribution at a given temperature. This information is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. Aromatic interactions, such as π-π stacking between the naphthalene and benzene (B151609) rings, may also play a role in stabilizing certain conformations.

Table 1: Predicted Key Dihedral Angles and Relative Energies for Stable Conformers of this compound

ConformerDihedral Angle 1 (°) (Caromatic-S-N-C)Dihedral Angle 2 (°) (S-N-C-Caromatic)Relative Energy (kcal/mol)
1-65.8175.20.00
270.1-178.90.25
3-170.560.31.50

The electron density distribution in this compound is a key determinant of its chemical reactivity and intermolecular interactions. Computational methods are used to calculate and visualize this distribution, providing a map of electron-rich and electron-poor regions within the molecule.

One common approach is the generation of a molecular electrostatic potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative potential, typically shown in red or yellow, are electron-rich and susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms, such as the oxygen atoms of the sulfonamide and methoxy groups. Conversely, regions of positive potential, usually depicted in blue, are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the sulfonamide group.

Frontier molecular orbital (FMO) theory is another powerful tool for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO indicates the region where an electron is most likely to be accepted from a nucleophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

By mapping these electronic properties, researchers can predict the most probable sites for metabolic transformation, design molecules with enhanced binding affinity to biological targets, and understand the nature of non-covalent interactions that govern its behavior in different environments.

Pre Clinical Biological Evaluation of N 4 Methoxybenzyl 2 Naphthalenesulfonamide in Vitro/cellular Models

In Vitro Enzyme Inhibition Assays

No data were found regarding the specific enzyme inhibition potency of N-(4-methoxybenzyl)-2-naphthalenesulfonamide against enzymes such as carbonic anhydrase, lipoxygenases, or dihydropteroate (B1496061) synthetase.

Cell-Based Assays

There is no available information from cell-based assays on the activity of this compound. This includes a lack of data on its potential to inhibit cellular processes like proliferation and migration, its ability to modulate cellular signaling pathways, or its impact on specific cancer cell lines or primary cell cultures.

Target Engagement Studies in Cellular Contexts

No target engagement studies for this compound in a cellular context have been reported in the scientific literature.

Considerations for Lead Optimization and Future Research Directions for N 4 Methoxybenzyl 2 Naphthalenesulfonamide

Strategic Approaches for Enhancing Target Selectivity and Potency

Lead optimization is a critical phase in drug discovery focused on refining the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.com For N-(4-methoxybenzyl)-2-naphthalenesulfonamide, several strategic approaches can be employed.

The cornerstone of lead optimization is the iterative design-synthesis-test cycle. This process involves designing new analogs based on structure-activity relationships (SAR), synthesizing these compounds, and evaluating their biological activity. For this compound, modifications could target three primary regions: the naphthalene (B1677914) ring, the sulfonamide linker, and the 4-methoxybenzyl group.

Naphthalene Ring Modification: Introduction of various substituents (e.g., halogens, alkyls, hydroxyl groups) at different positions on the naphthalene core could probe interactions with hydrophobic pockets or hydrogen bond donors/acceptors in a target protein.

Sulfonamide Linker Modification: While the sulfonamide group is often crucial for binding (e.g., as a zinc-binding group in metalloenzymes), N-alkylation could be explored. acs.orgnih.gov Capping the sulfonamide nitrogen can reduce its acidity and polarity, which may enhance properties like cell permeability and blood-brain barrier penetration. acs.orgnih.gov

Methoxybenzyl Group Modification: The methoxy (B1213986) group can be shifted to the ortho or meta positions or replaced with other electron-donating or electron-withdrawing groups to fine-tune electronic properties and binding interactions. The phenyl ring itself could be replaced with other aromatic or heterocyclic systems.

A hypothetical iterative cycle could involve synthesizing a small library of analogs and testing them against a specific target, such as a protein kinase or carbonic anhydrase. The resulting data would inform the design of the next generation of compounds, progressively refining the molecule's potency and selectivity.

Table 1: Hypothetical Modifications for Potency Enhancement
Modification SiteProposed ChangeRationalePotential Target Class
Naphthalene RingAdd 6-bromo or 6-chloro substituentEnhance hydrophobic interactions; potential for halogen bondingKinases, Proteases
Sulfonamide NitrogenN-methylationReduce polarity, improve membrane permeabilityCNS Targets
4-methoxybenzyl RingReplace methoxy (OCH₃) with trifluoromethyl (CF₃)Alter electronic properties and metabolic stabilityVarious Enzymes
4-methoxybenzyl RingReplace phenyl with pyridine (B92270)Introduce hydrogen bond acceptor, improve solubilityKinases

Fragment-based drug discovery (FBDD) is a powerful method for developing potent lead compounds from small, low-affinity fragments. frontiersin.orgtechnologynetworks.com this compound can be deconstructed into its constituent fragments—the naphthalenesulfonyl group and the 4-methoxybenzylamine (B45378) group—which can be optimized independently before being linked.

Fragment Elaboration (Growing): If one fragment shows weak binding to a target, it can be "grown" by adding functional groups to explore adjacent binding pockets, thereby increasing affinity. proteopedia.org

Scaffold Hopping: This strategy involves replacing the central core of the molecule while retaining the key pharmacophoric elements responsible for biological activity. nih.gov For this compound, the naphthalene scaffold could be replaced with other bicyclic systems like indane, indoline, or quinoline (B57606) to discover novel chemotypes with potentially improved properties or intellectual property standing. mdpi.comresearchgate.net This approach has been used successfully to develop selective inhibitors of enzymes like carbonic anhydrase. mdpi.com

Exploration of Novel Biological Targets for Sulfonamide Chemotypes

The sulfonamide functional group is a privileged scaffold present in a wide array of FDA-approved drugs, highlighting its ability to interact with diverse biological targets. nih.gov While initial studies might focus on a specific target class, this compound and its derivatives should be screened more broadly.

Potential target families for sulfonamides include:

Carbonic Anhydrases: Sulfonamides are classic inhibitors of these zinc metalloenzymes, with applications in treating glaucoma, epilepsy, and cancer. mdpi.com

Kinases: Certain sulfonamide-containing compounds are known to inhibit protein kinases, such as VEGFR-2, making them relevant for anticancer drug discovery. acs.org

Proteases: The sulfonamide group can act as a transition-state mimetic for peptide hydrolysis, enabling inhibition of proteases.

Antibacterial Targets: The original sulfa drugs function by inhibiting dihydropteroate (B1496061) synthase, an enzyme in the bacterial folate synthesis pathway. nih.gov Novel sulfonamides continue to be explored as potential antibacterial agents against resistant strains. tandfonline.com

Protein-Protein Interaction (PPI) Modulators: Naphthalenesulfonamide derivatives have been developed as inhibitors of challenging targets like the Keap1-Nrf2 PPI, which is implicated in neuroinflammation and oxidative stress. nih.gov

Table 2: Potential Biological Targets for Sulfonamide Scaffolds
Target ClassExample TargetTherapeutic AreaRelevant Finding
MetalloenzymesCarbonic Anhydrase IX/XIIOncologySulfonamides act as potent inhibitors by coordinating with the active site zinc ion. mdpi.com
Protein KinasesVEGFR-2OncologySulfonamide derivatives can act as hinge-binding inhibitors. acs.org
Bacterial EnzymesDihydropteroate SynthaseInfectious DiseaseSulfonamides are structural analogs of p-aminobenzoic acid (PABA). nih.gov
PPI ModulatorsKeap1-Nrf2Neuroinflammation1,4-bis(arylsulfonamido)naphthalene derivatives inhibit this interaction. nih.gov

Integration of Multi-Omics Data in Mechanism Elucidation

Should this compound exhibit significant biological activity, understanding its mechanism of action is paramount. Integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive, systems-level view of how the compound affects cellular processes. nashbio.comnih.gov This approach can uncover not only the primary target but also off-target effects and downstream pathway modulations. nygen.ionih.gov For instance, treating cells with the compound and analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can generate hypotheses about its mechanism that can be validated through further experiments. pharmafeatures.com

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively binding to a specific protein target. nih.gov With its defined structure, this compound could be developed into such a tool. This would involve modifying the parent structure to incorporate a reporter tag (like a fluorescent dye) or a reactive group for covalently labeling the target protein, without significantly disrupting its binding affinity. acs.org Sulfonamide-containing naphthalimides, for example, have been synthesized as fluorescent probes for tumor imaging. mdpi.comnih.gov Such probes would be invaluable for target validation, cellular imaging, and identifying the subcellular localization of its binding partners. nih.govacs.org

Emerging Research Avenues in Naphthalenesulfonamide Chemistry

The field of naphthalenesulfonamide chemistry is continually evolving. Emerging research directions that could be relevant for this compound include:

Dual-Target Inhibitors: Designing single molecules that can modulate two distinct biological targets, which can be an effective strategy for complex diseases like cancer.

Targeted Covalent Inhibitors: Incorporating a mildly reactive electrophile onto the naphthalenesulfonamide scaffold could enable the development of covalent inhibitors that form a permanent bond with the target protein, often leading to enhanced potency and duration of action.

Modulators of Allosteric Sites: Moving beyond the active site, designing molecules that bind to allosteric sites offers opportunities for achieving greater target selectivity and novel modes of pharmacological action.

By pursuing these research avenues, the scientific community can fully explore the therapeutic potential of this compound and its analogs, potentially leading to the development of novel chemical tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-2-naphthalenesulfonamide, and how can purity be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or Pd-catalyzed coupling. A common approach involves reacting 2-naphthalenesulfonamide with 4-methoxybenzyl halides under basic conditions (e.g., NaH in DMF) . For purity, silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol is recommended. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How is this compound characterized structurally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal for confirming molecular geometry. Crystals are grown via slow evaporation of a saturated DCM/hexane solution. Key parameters include bond angles (e.g., C-S-N linkages) and torsional alignment of the methoxybenzyl group . Complementary techniques like FT-IR (sulfonamide S=O stretches at ~1350 cm⁻¹) and ¹H NMR (methoxy singlet at δ 3.8 ppm) validate functional groups .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Solid-phase extraction (SPE) using Oasis HLB cartridges (pre-conditioned with methanol and water) effectively isolates the compound from biological fluids. Quantification via LC-MS/MS (ESI+ mode, m/z transitions specific to the molecular ion) achieves detection limits <1 ng/mL . Internal standards like deuterated analogs (e.g., ²H₅-labeled derivatives) improve accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or naphthalene groups) alter bioactivity?

  • Methodology : Introduce substituents via Suzuki-Miyaura coupling (e.g., halogenation at the naphthalene ring) and assess inhibitory potency. For example, chloro-substituted analogs show enhanced phospholipase A₂ (sPLA₂) inhibition (IC₅₀ ~50 nM vs. wild-type IC₅₀ ~200 nM) due to increased electrophilicity . Computational docking (AutoDock Vina) predicts binding affinities to sPLA₂’s catalytic site .

Q. What mechanistic insights exist for its role in calcium signaling pathways?

  • Methodology : Use fluorescent Ca²⁺ indicators (e.g., Fluo-4 AM) in HEK293 cells. Pre-treatment with this compound (10 µM) reduces thapsigargin-induced Ca²⁺ release by ~40%, suggesting sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) modulation . Compare with W-series inhibitors (e.g., W7) to differentiate calmodulin antagonism .

Q. How does the compound perform in catalytic applications, such as Pd-mediated cross-coupling?

  • Methodology : As a directing group, the sulfonamide moiety facilitates Pd-catalyzed C-H arylation. Optimize conditions using Pd(OAc)₂ (5 mol%), K₂CO₃, and DMA at 120°C, achieving >80% yield in sultam formation . Mechanistic studies (DFT calculations) reveal chelation-assisted cyclometallation as the rate-limiting step .

Q. How to resolve contradictions in reported applications (e.g., surfactant vs. enzyme inhibitor)?

  • Methodology : The dual functionality arises from amphiphilicity (logP ~3.5) and target-specific interactions. As a surfactant, its critical micelle concentration (CMC) is ~0.1 mM, validated by surface tension measurements . As an enzyme inhibitor, the naphthalene sulfonamide core mimics substrate transition states, confirmed by competitive inhibition assays . Context-dependent behavior necessitates application-specific characterization.

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